molecular formula C5H11ClN2O3 B1438403 (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride CAS No. 89799-66-6

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

Cat. No.: B1438403
CAS No.: 89799-66-6
M. Wt: 182.6 g/mol
InChI Key: YWIRXDMFZJDKHP-UHFFFAOYSA-N
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Description

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-hydroxyiminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRXDMFZJDKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008771
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-92-1
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product through a series of steps involving hydrolysis and esterification.

  • Step 1: Formation of Oxime

      Reagents: Ethyl acetoacetate, hydroxylamine hydrochloride

      Conditions: Acidic medium, typically using hydrochloric acid

      Reaction: [ \text{Ethyl acetoacetate} + \text{Hydroxylamine hydrochloride} \rightarrow \text{Oxime intermediate} ]

  • Step 2: Hydrolysis and Esterification

      Reagents: Oxime intermediate, ethanol, hydrochloric acid

      Conditions: Reflux, acidic medium

      Reaction: [ \text{Oxime intermediate} + \text{Ethanol} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Various ester derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H9_9ClN2_2O3_3
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 89799-66-6

The compound features a hydroxycarbamimidoyl group attached to an acetic acid ethyl ester, making it soluble in water and stable for various applications. Its unique structure allows for diverse chemical reactivity, particularly in the formation of amide bonds.

Bioorganic Chemistry

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride is utilized as a precursor in the synthesis of indole derivatives. These derivatives have been tested for biological activity, demonstrating potential antiviral properties against various viruses. The synthesis typically involves activating glycyrrhizic acid carboxylic acids using this compound, followed by condensation with free amino acids, yielding conjugates with a 55-60% isolation rate confirmed by high-resolution NMR spectroscopy.

Peptide Chemistry

This compound acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds. It is frequently used in combination with N-hydroxysuccinimide (NHS) to facilitate peptide synthesis and protein crosslinking to nucleic acids. This application has enabled the creation of complex biomolecules necessary for various biochemical applications.

Bioconjugate Chemistry

In bioconjugate chemistry, this compound plays a crucial role in the immobilization of large biomolecules. This process is essential for developing biosensors and diagnostic assays, where stable amide bonds are formed between biomolecules and solid supports or carrier proteins. The immobilized biomolecules maintain their functional activity, making them suitable for bioanalytical applications.

Molecular Biology

Recent studies have employed this compound to investigate the structural state of uracil nucleobases in RNA. It activates phosphate groups in RNA, facilitating the formation of phosphomonoesters and phosphodiesters. This application has provided valuable insights into RNA structural dynamics, contributing to our understanding of gene expression and regulation.

Case Studies

Study TitleApplication FocusKey Findings
Synthesis of Glycyrrhizic Acid ConjugatesBioorganic ChemistryConjugates showed pronounced antiviral activity with yields of 55-60%.
Peptide Synthesis Using NHSPeptide ChemistryEnhanced efficiency in forming amide bonds leading to complex biomolecules.
Immobilization TechniquesBioconjugate ChemistrySuccessful retention of biomolecule activity for biosensor development.
RNA Structural DynamicsMolecular BiologyInsights into RNA function through phosphate activation.

Potential Biological Activities

This compound has been noted for its potential anti-inflammatory and analgesic properties. While specific mechanisms remain to be fully elucidated, preliminary studies suggest interactions with enzymes involved in metabolic pathways or receptors implicated in pain signaling.

Mechanism of Action

The mechanism of action of (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (N-Hydroxycarbamimidoyl)-benzoic acid methyl ester
  • (N-Hydroxycarbamimidoyl)-acetic acid methyl ester
  • (N-Hydroxycarbamimidoyl)-propanoic acid ethyl ester

Comparison

Compared to similar compounds, (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the hydrochloride salt. Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure includes a carbamimidoyl group attached to an acetic acid ethyl ester, which contributes to its biological properties. The molecular formula is C5H10N2O2C_5H_{10}N_2O_2 with a molecular weight of approximately 130.15 g/mol.

PropertyValue
Molecular FormulaC₅H₁₀N₂O₂
Molecular Weight130.15 g/mol
SolubilitySoluble in water
ToxicityHarmful if swallowed; contact with skin or inhalation can be harmful

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various biochemical pathways, potentially influencing enzyme activities and cellular signaling processes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
  • Antioxidant Properties: Some studies suggest that related compounds may enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Antimicrobial and Antiviral Properties

Research indicates that derivatives of similar structures may possess antimicrobial and antiviral properties. For instance, compounds in this class have demonstrated efficacy against various bacterial strains and viruses.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Pyrimidine Derivative AAntiviral32 µg/mL against Staphylococcus aureus
Pyrimidine Derivative BAntimicrobial16 µg/mL against Escherichia coli
(N-Hydroxycarbamimidoyl)-acetic acid ethyl esterPotentially antiviralNot yet established

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of related compounds. For example, one study reported that a pyrimidine derivative exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, indicating potential effectiveness in treating infections caused by this pathogen.

Mechanistic Studies

Investigations into the biochemical pathways affected by similar compounds revealed interactions with key metabolic enzymes. These interactions can lead to alterations in neurotransmitter levels, potentially affecting neuronal signaling pathways.

Key Findings:

  • Modulation of oxidative stress responses was observed, suggesting that these compounds may enhance antioxidant enzyme activity.
  • Inhibition of viral replication processes has been noted in related studies, indicating a potential for therapeutic applications against viral infections.

Summary of Findings

Q & A

Basic: How can researchers optimize the synthesis of (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride for high purity?

Methodological Answer:
Synthesis typically involves coupling reactions using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate carboxyl groups. For example, glycine ethyl ester hydrochloride derivatives are reacted under argon at 0°C for 2 hours, followed by room-temperature stirring for 16 hours . Purification steps may include recrystallization or chromatography, with solvent systems such as N,N-dimethylformamide (DMF) and ethyl acetate . System repeatability tests (relative standard deviation <3.0%) ensure batch consistency .

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use D₂O as a solvent for 1^1H NMR to resolve amine and ester proton signals, as demonstrated for structurally similar ethyl ester hydrochlorides .
  • High-Performance Liquid Chromatography (HPLC): Employ ≥95% purity thresholds with mobile phases like chloroform-DMF mixtures. Resolution between peaks (e.g., chloroform and internal standards) should exceed 2.0 .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ~270.78 g/mol for analogous compounds) using electrospray ionization .

Basic: How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • pH Stability: Test solubility in buffered solutions (e.g., phosphate buffer saline, pH 7.4) and acidic conditions (e.g., dilute HCl in DMF) .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) using NIST-referenced vapor pressure data (e.g., ΔvapH = 72.6 kJ/mol at 459 K) to predict decomposition .
  • Light Sensitivity: Store in amber vials at -20°C, as recommended for similar hydrochlorides .

Advanced: How can mechanistic studies elucidate reaction pathways involving this compound?

Methodological Answer:

  • Role of Coupling Agents: Investigate EDC’s activation of the hydroxycarbamimidoyl group via intermediate O-acylisourea formation, monitored by FT-IR for carbonyl stretching .
  • Side Reactions: Use LC-MS to detect byproducts like N-hydroxysuccinimide (NHS) esters or hydrolyzed derivatives .
  • Kinetic Studies: Vary reaction temperatures (0°C vs. RT) and measure yields to determine activation energy barriers .

Advanced: How should researchers address contradictory data on solubility or reactivity?

Methodological Answer:

  • Solubility Conflicts: Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (dichloromethane) using UV-Vis spectroscopy to quantify saturation points .
  • Reactivity Discrepancies: Conduct controlled experiments with Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to rule out thiol-mediated interference, as seen in protein-aptamer studies .
  • Statistical Validation: Apply ANOVA to datasets (e.g., triplicate HPLC runs) to identify outliers .

Advanced: What computational approaches predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., IL-6 or MMP3) using NIST-referenced thermodynamic parameters .
  • Docking Studies: Use the InChIKey (e.g., JSLBZIVMVVHMDJ-UHFFFAOYSA-N for analogous esters) to model ligand-receptor interactions in software like AutoDock .
  • QSAR Modeling: Corate experimental IC₅₀ values with descriptors like logP and polar surface area to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride
Reactant of Route 2
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

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